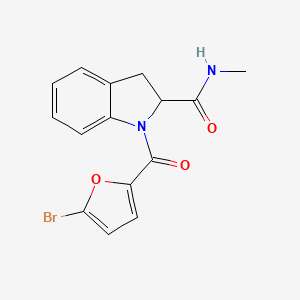

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(5-bromofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c1-17-14(19)11-8-9-4-2-3-5-10(9)18(11)15(20)12-6-7-13(16)21-12/h2-7,11H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMQWHHTWAKJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with N-methylindoline-2-carboxamide. One common method utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that similar compounds can bind to cyclooxygenase-2 (COX-2) protein, suggesting potential anti-inflammatory and anticancer activities . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Core: Indole (unsaturated) vs. indoline (saturated). Substituents: 5-Fluoroindole with a 4-benzoylphenyl group. Impact: The benzophenone moiety increases lipophilicity, while fluorine enhances electron-withdrawing effects. The unsaturated indole core may improve π-π stacking interactions compared to indoline.

- 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (): Core: Indole with bromine and fluorine substituents. Substituents: 5-Bromo and 7-fluoro on indole, plus N-methyl and N-phenyl groups. Impact: Bromine and fluorine synergize for enhanced halogen bonding and metabolic stability.

Target Compound :

- Core : Indoline with 5-bromofuran-2-carbonyl.

- Substituents : Bromine on furan introduces steric and electronic effects distinct from indole-based halogens. The saturated indoline may reduce planarity, altering binding kinetics.

Table 1: Structural Comparison

| Compound | Core | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Indoline | 5-Bromofuran-2-carbonyl, N-methyl | C₁₅H₁₄BrN₂O₃ | 365.2 (calc.) |

| N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | Indole | 5-Fluoro, 4-benzoylphenyl | C₂₂H₁₅FN₂O₂ | 358.4 (calc.) |

| 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide | Indole | 5-Bromo, 7-fluoro, N-methyl, N-phenyl | C₁₆H₁₂BrFN₂O | 363.2 (calc.) |

Key Observations :

- N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide ():

- 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide ():

- 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide ():

The target compound’s synthesis would likely require coupling 5-bromofuran-2-carbonyl chloride with N-methylindoline-2-carboxamide under analogous conditions. Optimizing reaction time and solvent (e.g., DMF vs. DMSO) could mitigate low yields observed in analogs.

Physicochemical and Spectroscopic Properties

Melting Points and Chromatography :

- N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide : 249–250°C, Rf = 0.67 (CHCl₃/MeOH) .

- 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide : 233–234°C, Rf = 0.77 (CHCl₃/MeOH) .

The target’s bromofuran group may lower melting points compared to benzophenone analogs due to reduced crystallinity.

Spectroscopy :

- ¹H-NMR : Indole NHCO signals appear at δ 12.1–12.3 ppm in analogs (). The target’s indoline NHCO may resonate similarly, but bromine’s electronegativity could deshield adjacent protons.

- MS : Bromine’s isotopic pattern (≈1:1 ratio for M+2) would distinguish the target from fluorine-containing analogs.

Table 3: Physical/Spectral Data

| Compound | m.p. (°C) | Rf | Key NMR Signals (δ ppm) | MS ([M+H]⁺) |

|---|---|---|---|---|

| N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | 249–250 | 0.67 | 12.33 (NHCO), 9.25 (H-1 indole) | 359.12 |

| 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide | N/A | N/A | Not reported | 386.0 |

Biological Activity

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which incorporate both furan and indoline moieties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Furan Ring : The presence of a bromine atom at the 5-position enhances reactivity.

- Indoline Framework : This structure facilitates interactions with biological targets.

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide primarily acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

Target Interaction

- Binding Affinity : Molecular docking studies indicate a strong binding affinity to COX-2, with an estimated value of approximately -7.89 kcal/mol.

- Interaction Types : The compound interacts through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, affecting prostanoid biosynthesis pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

The inhibition of COX-2 suggests potential applications in treating inflammatory diseases. Studies have shown that compounds with similar structures can effectively reduce inflammation markers in vitro and in vivo models.

2. Anticancer Properties

Preliminary studies indicate that the compound may also possess anticancer activity by inducing apoptosis in cancer cell lines. The structural features allow for interaction with multiple signaling pathways involved in cell proliferation and survival.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Molecules (2023) | Identified as a COX-2 inhibitor with significant binding affinity | Molecular docking simulations |

| Pharmacological Studies | Showed reduced inflammation in animal models | In vivo testing on induced inflammation |

| Cancer Cell Line Studies | Induced apoptosis in various cancer cell lines | Cell viability assays |

Synthesis and Optimization

The synthesis of 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide typically involves the reaction between 5-bromofuran-2-carboxylic acid and N-methylindoline-2-carboxamide. Optimized conditions can yield up to 83% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.